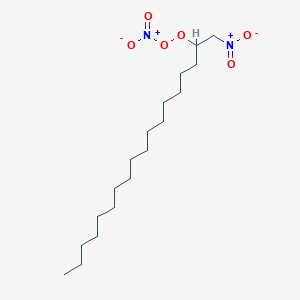![molecular formula C32H24N4NiO2S2 B14643588 nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one is a complex organometallic compound that features a nickel center coordinated to a ligand derived from 4-phenyl-1,3-thiazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one typically involves the coordination of nickel to the ligand. The ligand can be synthesized through a multi-step process starting from commercially available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the reaction of a thioamide with a haloketone under basic conditions.
Introduction of the phenyl group: This is typically done via a Suzuki coupling reaction.
Coordination to nickel: The ligand is then reacted with a nickel salt, such as nickel(II) chloride, in the presence of a base to form the final complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Propriétés
Formule moléculaire |
C32H24N4NiO2S2 |
|---|---|
Poids moléculaire |
619.4 g/mol |
Nom IUPAC |
nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/2C16H12N2OS.Ni/c2*19-15-9-5-4-8-13(15)10-17-16-18-14(11-20-16)12-6-2-1-3-7-12;/h2*1-11H,(H,17,18);/b2*13-10-; |
Clé InChI |
NVGLXNJYFOEMQF-UELGFSJDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CSC(=N2)N/C=C/3\C(=O)C=CC=C3.C1=CC=C(C=C1)C2=CSC(=N2)N/C=C/3\C(=O)C=CC=C3.[Ni] |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)NC=C3C=CC=CC3=O.C1=CC=C(C=C1)C2=CSC(=N2)NC=C3C=CC=CC3=O.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)


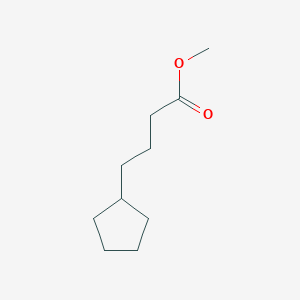


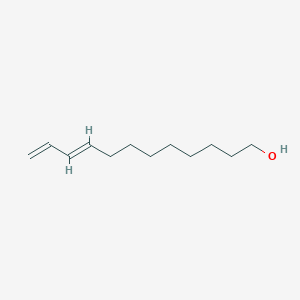
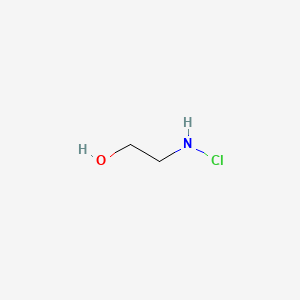
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
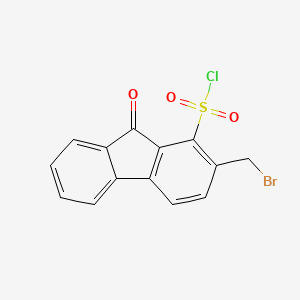
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
